![molecular formula C8H5ClN2O2 B2553271 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 912824-68-1](/img/structure/B2553271.png)
2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
The compound “2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one” is a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .
Synthesis Analysis
The compound can be synthesized and characterized by 1H NMR and X-ray crystallography . A Michael addition-type reaction was proposed for the detection of the formed products . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Molecular Structure Analysis
The structure of the compound was solved in monoclinic, space group P21/n . The cation of the title compound, as shown by the single-crystal structure determination, has two conjugated aromatic rings that are almost coplanar with a dihedral angle of 0.230° .Chemical Reactions Analysis
The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule . The compound might interact with ctDNA by a groove mode of binding via hydrogen bonds .Physical And Chemical Properties Analysis
The compound is a brown solid with a melting point of 280–283°C . The structure was solved in monoclinic, space group P21/n with a = 11.8295 (12), b = 6.2214 (6), c = 13.8133 (15) Å, β = 97.7860 (10) °, V = 1007.23 (18) Å3, Z = 4, and with Rint = 0.077 .Scientific Research Applications
Structural Features and Reactions
The compound is a part of the pyridopyrimidines class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .
2. Synthesis of Biologically Active Heterocyclic Compounds The compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . It can be used to introduce a series of nucleophilic reagents, such as formate reagents, alcohol compounds, amine compounds, etc .
Interaction with DNA
The compound might interact with calf thymus DNA (ctDNA) by a groove mode of binding via hydrogen bonds . This interaction is significant as DNA is a major target for drugs and some toxic chemicals .
Pharmaceutical Applications
Many pyrimidine and pyridopyrimidine derivatives show interesting pharmaceutical properties, such as antiviral, antibacterial, anti-HIV, antiallergic, and antitumoral activities .
Use in Tranquilizers
Pyrido[1,2-a]pyrimidine was used as a tranquilizer, for example, pirenperone .
Use in Anti-allergic Agents
The compound was used as an anti-allergic agent, for example, barmastine .
Use in Anti-ulcerative Agents
The compound was used as an anti-ulcerative agent .
Use in Anti-asthmatics
The compound was used in anti-asthmatics, for example, pemirolast .
Mechanism of Action
Target of Action
It is known that similar compounds interact with dna .
Mode of Action
2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one may interact with its targets through a groove mode of binding via hydrogen bonds . This interaction could potentially alter the function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
Given its potential interaction with dna , it could influence various DNA-dependent processes such as transcription and replication.
Result of Action
Based on its potential interaction with dna , it could potentially alter gene expression and influence cellular functions.
properties
IUPAC Name |
2-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKCMUBXIANKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one |
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